molecular formula C14H22N4+2 B14505976 6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) CAS No. 62991-41-7

6,6'-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)

Cat. No.: B14505976
CAS No.: 62991-41-7
M. Wt: 246.35 g/mol
InChI Key: BFACNUYOECMNAA-UHFFFAOYSA-N
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Description

6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) is a complex organic compound characterized by its unique diazenediyl linkage and pyridinium rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction conditions often require refluxing the mixture at elevated temperatures, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the diazenediyl linkage to simpler amine groups.

    Substitution: The pyridinium rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diazenediyl linkage and pyridinium rings play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound’s ability to undergo redox reactions also contributes to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium)
  • 6,6’-[(E)-Diazenediyl]bis(1-methyl-2,3-dihydropyridin-1-ium)
  • 6,6’-[(E)-Diazenediyl]bis(1-propyl-2,3-dihydropyridin-1-ium)

Uniqueness

What sets 6,6’-[(E)-Diazenediyl]bis(1-ethyl-2,3-dihydropyridin-1-ium) apart from similar compounds is its specific ethyl substitution, which influences its chemical reactivity and biological activity.

Properties

CAS No.

62991-41-7

Molecular Formula

C14H22N4+2

Molecular Weight

246.35 g/mol

IUPAC Name

bis(1-ethyl-2,3-dihydropyridin-1-ium-6-yl)diazene

InChI

InChI=1S/C14H22N4/c1-3-17-11-7-5-9-13(17)15-16-14-10-6-8-12-18(14)4-2/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3/q+2

InChI Key

BFACNUYOECMNAA-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C=CCC1)N=NC2=[N+](CCC=C2)CC

Origin of Product

United States

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